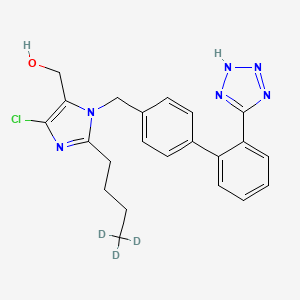
Losartan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat hypertension and diabetic nephropathy. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d3 involves the incorporation of deuterium atoms into the losartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Losartan-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of losartan to its active metabolite, EXP3174.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents like lithium aluminum hydride.
Substitution: Often requires catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major product formed from the oxidation of this compound is EXP3174, which is a more potent angiotensin II receptor antagonist. Other reactions may yield various intermediates and by-products depending on the conditions used .
Wissenschaftliche Forschungsanwendungen
Losartan-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of losartan.
Biology: Helps in understanding the biological pathways and interactions of losartan in the body.
Medicine: Used in clinical studies to evaluate the efficacy and safety of losartan in treating hypertension and related conditions.
Industry: Employed in the development and quality control of pharmaceutical formulations containing losartan.
Wirkmechanismus
Losartan-d3 exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, which is involved in the regulation of blood pressure. By inhibiting the binding of angiotensin II to this receptor, this compound reduces vasoconstriction and aldosterone secretion, leading to lower blood pressure. The molecular targets include the AT1 receptor and various signaling pathways associated with the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Irbesartan
- Valsartan
- Telmisartan
- Olmesartan
- Candesartan
Comparison
Losartan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, this compound offers similar therapeutic benefits but with enhanced tracing capabilities in research settings. Irbesartan and losartan, for example, have shown differences in efficacy and safety profiles, with irbesartan being more potent in reducing blood pressure .
Eigenschaften
CAS-Nummer |
1030936-74-3 |
|---|---|
Molekularformel |
C22H23ClN6O |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3 |
InChI-Schlüssel |
PSIFNNKUMBGKDQ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
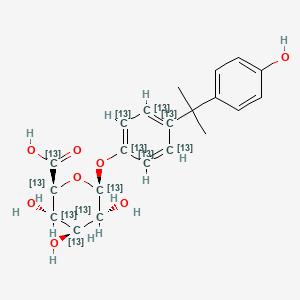
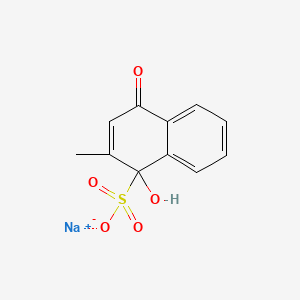
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
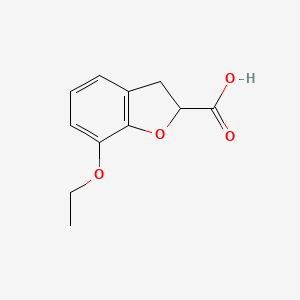

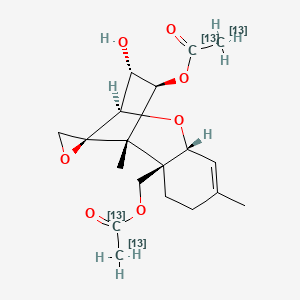
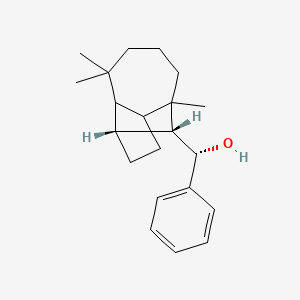
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)


